5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Description
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] (CAS: 304468-42-6) is a spirocyclic indole derivative characterized by a cyclohexane ring fused to an indole moiety via a spiro junction at the 3-position of the indole. The bromine substituent at the 5'-position enhances its electronic and steric profile, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes . It is commercially available but listed as a discontinued product by suppliers like CymitQuimica and Shanghai Yuanye Bio-Technology, with pricing around $700 per gram for research-grade material .
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPVDFSBBDDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the bromination of a spirocyclic precursor. One common method is the bromination of 1’,2’-dihydrospiro[cyclohexane-1,3’-indole] using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different spirocyclic structures with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced derivatives, respectively.
Scientific Research Applications
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a precursor for the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new chemical processes and materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] with structurally or functionally related spirocyclic and brominated indole derivatives:
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one | 304468-42-6 | C₁₃H₁₄BrNO | 280.16 | Not reported | Spirocyclohexane-indole, 5'-Br, 2'-keto |
| 5'-Bromo-1',3-dimethyl-2,5-diphenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one (3fa) | Not provided | C₂₆H₂₁BrN₂O | 465.36 | 204–206 | Spirocyclopentane-indoline, 5'-Br, diphenyl |
| 5′-Bromo-1-methyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6i) | Not provided | C₁₂H₉BrN₂O | 277.11 | 205–207 | Spirocyclopropane-indole, 5'-Br, nitrile |
| 6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one | 1190866-02-4 | C₁₃H₁₄BrNO | 280.16 | Not reported | Spirocyclohexane-indole, 6'-Br (positional isomer) |
Key Comparisons
Spiro Ring Systems The cyclohexane spiro system in the target compound provides greater conformational flexibility compared to cyclopropane (6i) or cyclopentane (3fa) analogs, which exhibit higher ring strain and rigidity. This impacts solubility and bioavailability; for example, 6i (cyclopropane) has a higher melting point (205–207°C) due to crystallinity from strain-induced packing .
Diphenyl substituents in 3fa increase lipophilicity (logP ~4.5 estimated) compared to the simpler cyclohexane spiro system (logP ~2.8), affecting membrane permeability .
Synthetic Methods
- The target compound is synthesized via undisclosed spiroannulation, while 6i uses diazomethane cycloaddition with N-nitrosomethylurea, yielding diastereomers (4.5:1 ratio) .
- Compound 3fa is prepared through oxidative C–H functionalization, highlighting divergent strategies for spirocycle formation .
Biological Activity 6i demonstrates melatonin receptor binding (MT₁/MT₂), with the spirocyclopropane core critical for selectivity. Triazole-containing indoles (e.g., 9c and 9d in –7) show antioxidant properties, unlike the spiro derivatives, underscoring how non-spiro substituents expand functional diversity .
Table 2: Commercial and Research Utility
| Compound | Supplier Availability | Price (Research Grade) | Key Applications |
|---|---|---|---|
| 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one | Discontinued (CymitQuimica) | ~$700/g | Medicinal chemistry lead optimization |
| 6i | Academic sources (synthetic protocols) | Not commercialized | Melatonin receptor studies |
| 3fa | Custom synthesis | >$500/g | Catalysis and material science |
Biological Activity
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₁₆BrN
- Molecular Weight : 266.18 g/mol
- CAS Number : 645416-98-4
Research indicates that 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] interacts with various biological targets, potentially influencing cellular pathways related to cancer and microbial resistance. Its structure suggests that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. In one study, it was tested against both gram-positive and gram-negative bacteria. The results indicated that 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL | |
| Klebsiella pneumoniae | 100 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms similar to those of established chemotherapeutics like cisplatin.
A notable study utilized the MTT assay to assess the viability of breast cancer cells treated with the compound. The IC50 values indicated a dose-dependent decrease in cell viability:
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers applied varying concentrations of the compound to cultures of Candida albicans and observed significant antifungal activity at concentrations above 50 µg/mL. The study concluded that the compound could be a promising candidate for developing new antifungal agents.
Case Study 2: Cancer Cell Apoptosis
A study published in Cancer Research reported that treatment with 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] led to morphological changes in cancer cells indicative of apoptosis. Flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase of the cell cycle, suggesting a mechanism for its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
